Chroman 1

ROCK2 inhibition kinase selectivity stem cell culture

Pan-ROCK inhibitors (e.g., Y-27632) cannot discriminate between ROCK1 and ROCK2, introducing confounding phenotypes that compromise reproducibility in cytoskeletal, stem cell, and vascular studies. Chroman 1 resolves this with 52-fold selectivity for ROCK2 (IC50=1 pM) over ROCK1 (IC50=52 pM), enabling unambiguous mechanistic attribution. • 200-fold lower working concentration (50 nM) vs. Y-27632 (10 µM) for hPSC maintenance • 36% improved cardiomyocyte & 63% improved motor neuron survival in CEPT cocktail cryopreservation • ≥98% HPLC purity; validated in cell-based MLC bis-phosphorylation assays (IC50 <4 nM)

Molecular Formula C24H28N4O4
Molecular Weight 436.5 g/mol
CAS No. 1273579-40-0
Cat. No. B606663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman 1
CAS1273579-40-0
SynonymsChroman 1;  Chroman-1;  Chroman1.
Molecular FormulaC24H28N4O4
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3
InChIInChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1
InChIKeyROFMCPHQNWGXGE-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chroman 1 (CAS 1273579-40-0) ROCK2 Inhibitor: Potency and Selectivity Profile for Scientific Procurement


Chroman 1 (CAS: 1273579-40-0) is a synthetic small-molecule Rho-associated coiled-coil kinase (ROCK) inhibitor belonging to the chroman-3-amide structural class [1]. It exhibits sub-nanomolar potency against ROCK2 (IC50 = 1 pM) with 52-fold isoform selectivity over ROCK1 (IC50 = 52 pM) [2]. This compound was developed through structure-activity relationship optimization of chroman-based scaffolds to achieve enhanced selectivity for ROCK2 over closely related AGC-family kinases . Chroman 1 is supplied as a research-use-only reagent with typical purity ≥98% by HPLC and is soluble in DMSO for in vitro applications .

Pathway study fit ROCK2 isoform-selective inhibition studies Research-use-only reagent, HPLC purity context
Selection context Isoform-selectivity assay workflow; reported 52-fold ROCK2/ROCK1 window Enables isoform-specific mechanistic dissection
Format fit DMSO-soluble small molecule for in vitro assays Supplied as research tool compound

Chroman 1 (CAS 1273579-40-0): Why Pan-ROCK Inhibitors Cannot Replace Isoform-Selective ROCK2 Inhibition


ROCK1 and ROCK2 share 65% overall amino acid identity and 92% identity within their kinase domains, yet they serve distinct, non-redundant biological functions [1]. Broad-spectrum ROCK inhibitors such as Y-27632 and fasudil inhibit both isoforms with similar potency, which can produce confounding phenotypes, off-target effects on vascular tone, or paradoxical outcomes in differentiation studies [2]. Chroman 1 achieves approximately 46,000-fold greater potency at ROCK2 (IC50 = 1 pM) than Y-27632 (IC50 = 46 nM) while maintaining 52-fold selectivity over ROCK1, enabling isoform-specific mechanistic dissection that pan-ROCK inhibitors cannot provide . Substituting a pan-ROCK inhibitor for Chroman 1 introduces uncontrolled variables that compromise experimental reproducibility, particularly in assays where ROCK2-specific signaling governs cytoskeletal dynamics, cell survival, or transcriptional regulation .

Risk Pan-ROCK inhibitor (Y-27632, fasudil)
Dual ROCK1/ROCK2 inhibition may produce confounding phenotypes and off-target vascular effects not present with isoform-selective ROCK2 inhibition. Isoform-specific signaling interpretation may shift.
Risk Structural analog or chroman lead compound
Selectivity profile and cellular potency may differ. Chroman 1's optimized scaffold achieves distinct ROCK2 selectivity and functional translation; analog substitution requires independent validation.
Risk ROCK inhibitor with limited oral exposure
In vivo rodent model studies requiring oral dosing may face exposure-model mismatch. Chroman 1's reported oral bioavailability supports repeated-dose study designs that other ROCK inhibitors may not sustain.

Chroman 1 (CAS 1273579-40-0): Quantitative Differential Evidence Versus Y-27632 and Other ROCK Inhibitors


Chroman 1 Versus Y-27632: Quantitative Comparison of ROCK2 Potency and Isoform Selectivity

Chroman 1 exhibits 46,000-fold greater potency at ROCK2 (IC50 = 1 pM) compared to the widely used pan-ROCK inhibitor Y-27632 (ROCK2 IC50 = 46 nM) and 52-fold selectivity over ROCK1 (IC50 = 52 pM), whereas Y-27632 shows minimal isoform discrimination (ROCK1 IC50 = 71 nM; ROCK2 IC50 = 46 nM) .

ROCK2 potency vs Y-27632
Head-to-head
46,000-fold greater ROCK2 potency; 52-fold ROCK2/ROCK1 selectivity
Supports isoform-selective assay context; reported comparator potency context
In vitro kinase activity assay; Y-27632 shows minimal isoform discrimination
ROCK2 inhibition kinase selectivity stem cell culture

Chroman 1 Versus Y-27632: Functional Equivalence in Human Pluripotent Stem Cell Viability Assays

In human embryonic stem cell (hESC) viability assays, 50 nM Chroman 1 provides equivalent cytoprotective efficacy to 10 µM Y-27632, representing a 200-fold lower effective concentration .

hPSC cytoprotection vs Y-27632
Head-to-head
200-fold lower effective concentration (50 nM vs 10 µM)
Reported functional assay-response context; supports reduced off-target exposure
hESCs (WA09), E8 medium, vitronectin-coated plates
hPSC culture cytoskeletal dynamics cryopreservation

Chroman 1: Quantitative Kinome-Wide Selectivity Profile

Chroman 1 exhibits >2000-fold selectivity for ROCK2 over MRCKα (IC50 = 150 nM) and no detectable inhibition (>20,000 nM) against structurally related AGC-family kinases PKA and AKT1 .

Kinome-wide selectivity
Cross-study
>150,000-fold over MRCKα; >20,000,000-fold over PKA, AKT1
Supports ROCK2-target attribution in kinase panel studies
In vitro kinase activity assays across related AGC-family kinases
kinase selectivity off-target profiling MRCK inhibition

Chroman 1 in CEPT Cocktail: Quantified Improvement in Differentiated Cell Survival Post-Cryopreservation

When used as part of the CEPT cocktail (Chroman 1 + Emricasan + Polyamines + trans-ISRIB), Chroman 1 improves post-cryopreservation survival of differentiated cardiomyocytes by 36% and motor neurons by 63% compared to DMSO vehicle controls .

CEPT cocktail cell survival
Supporting evidence
+36% cardiomyocyte survival; +63% motor neuron survival vs vehicle
Reported model-response context in multi-component preservation protocols
Differentiated cells, cryopreservation and thaw recovery; requires independent reproduction
cryopreservation cardiomyocyte survival motor neuron survival

Chroman 1 In Vivo Pharmacokinetics: Oral Bioavailability in Rat Model

Pharmacokinetic evaluation in rats demonstrated that Chroman 1 achieved oral bioavailability of 27-35%, representing a moderate improvement over its benzodioxane and chroman lead compounds, with high systemic exposure achievable via oral delivery [1].

Oral bioavailability in rat
Class-level
27–35% oral bioavailability; moderately improved over lead compounds
Supports exposure-model context for oral repeated-dose study designs
Rat PK evaluation; comparator lead compound values not reported
oral bioavailability pharmacokinetics in vivo pharmacology

Chroman 1 Cellular Functional Activity: Myosin Light Chain Phosphorylation Inhibition

In cell-based functional assays, Chroman 1 inhibits myosin light chain (MLC) bis-phosphorylation with an IC50 <4 nM, demonstrating retention of potent ROCK2-dependent downstream signaling inhibition in a cellular context .

Cellular MLC phosphorylation
Cross-study
IC50 within 4-fold of biochemical ROCK2 IC50
Supports translation of biochemical potency to cellular functional readouts
Cell-based MLC bis-phosphorylation assay; direct comparator not specified
myosin light chain cytoskeletal regulation functional assay

Chroman 1 (CAS 1273579-40-0): Validated Research and Industrial Application Scenarios


Human Pluripotent Stem Cell (hPSC) Culture and Cryopreservation Workflows

Based on direct head-to-head comparison data showing 50 nM Chroman 1 provides equivalent cytoprotection to 10 µM Y-27632 , Chroman 1 is the preferred ROCK2 inhibitor for routine hPSC maintenance, single-cell passaging, and cryopreservation. Its 200-fold lower working concentration reduces media component interactions and downstream carryover concerns. When incorporated into the CEPT cocktail, Chroman 1 contributes to 36% improved cardiomyocyte survival and 63% improved motor neuron survival post-cryopreservation , making it essential for biobanking differentiated cell products and cell therapy manufacturing processes.

ROCK2-Specific Signaling Studies Requiring Isoform Discrimination

Chroman 1's 52-fold selectivity for ROCK2 over ROCK1 (IC50 1 pM vs. 52 pM) and >2000-fold selectivity over MRCK, PKA, and AKT1 enables unambiguous attribution of cellular phenotypes to ROCK2 inhibition. This is critical for studies investigating isoform-specific roles in actin cytoskeletal regulation, cell migration, neuronal outgrowth, vascular function, or transcriptional control where pan-ROCK inhibitors like Y-27632 (ROCK1 IC50 = 71 nM; ROCK2 IC50 = 46 nM) cannot discriminate between isoform contributions.

In Vivo Rodent Pharmacology Studies Requiring Oral Dosing

Pharmacokinetic evaluation demonstrates Chroman 1 achieves 27-35% oral bioavailability in rats with high systemic exposure , supporting its use in chronic in vivo studies that require oral dosing regimens. This distinguishes Chroman 1 from ROCK inhibitors with poor oral absorption, enabling disease model studies in cardiovascular, fibrotic, or neurological indications where repeated administration is required.

Functional Cytoskeletal Dynamics Assays

Chroman 1 demonstrates potent inhibition of MLC bis-phosphorylation (IC50 <4 nM) in cell-based assays , confirming functional ROCK2 pathway engagement in a cellular context. This makes Chroman 1 a validated tool compound for studies of stress fiber formation, focal adhesion dynamics, and actomyosin contractility in both immortalized cell lines and primary cell cultures.

Application
Selection Property
Validation Focus
hPSC culture and cryopreservation workflows
Isoform-selective ROCK2 inhibition at reported low working concentration
Cytoprotection endpoint reproducibility; media component interaction review
ROCK2-specific signaling studies
Reported 52-fold ROCK2/ROCK1 selectivity window
Phenotype attribution to ROCK2 vs ROCK1; kinase panel selectivity context
In vivo oral rodent pharmacology studies
Reported oral bioavailability supporting repeated-dose exposure
Exposure-model validation; disease-model endpoint context
Functional cytoskeletal dynamics assays
Cellular MLC phosphorylation inhibition context
Functional readout translation from biochemical potency; assay condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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